N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Overview
Description
N-Boc-9-azabicyclo[3.3.1]nonan-3-one is an organic compound with the chemical formula C13H21NO3. It is a white solid that is widely used in chemical research and organic synthesis. This compound is known for its stability and versatility, making it a valuable intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It is known to be a part of a class of nitroxyl radicals .
Mode of Action
N-Boc-9-azabicyclo[3.3.1]nonan-3-one is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it interacts with its targets by facilitating oxidation reactions.
Biochemical Pathways
The specific biochemical pathways affected by N-Boc-9-azabicyclo[33Given its role in the oxidation of alcohols, it can be inferred that it plays a role in metabolic pathways involving these compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of alcohols into their corresponding carbonyl compounds . This can have various downstream effects depending on the specific biochemical context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It is recommended to store it in a dry, cool place, away from fire and flammable materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-9-azabicyclo[3.3.1]nonan-3-one can be synthesized through various methods. One common approach involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Boc-9-azabicyclo[3.3.1]nonan-3-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Boc-9-azabicyclo[3.3.1]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of biologically active compounds and pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
N-Boc-9-azabicyclo[3.3.1]nonan-3-one can be compared with other similar compounds, such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use as a catalytic oxidant in the oxidation of alcohols.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its stability and versatility, which make it a valuable intermediate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYAQUJESJBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672217 | |
Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512822-27-4 | |
Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-9-azabicyclo[3.3.1]nonan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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